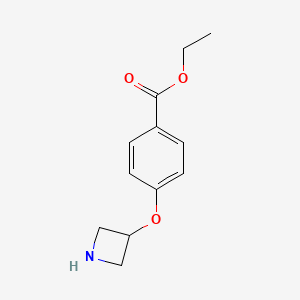

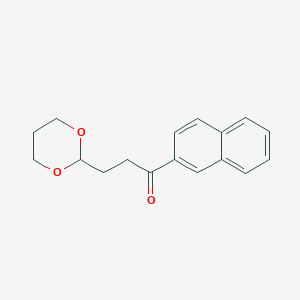

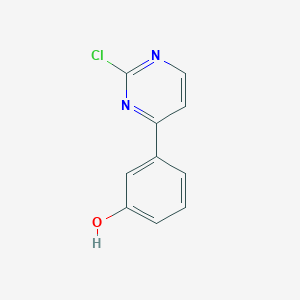

![molecular formula C7H5N3O2 B1326410 3-硝基-1H-吡咯并[3,2-c]吡啶 CAS No. 23612-35-3](/img/structure/B1326410.png)

3-硝基-1H-吡咯并[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical was synthesized from an L-tartaric derived nitrone, which involved regio- and stereoselective intramolecular cycloaddition reactions and organometallic additions . Another study reported the synthesis of 1-benzopyrano[3,4-c]pyrrolidines through a diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides to 3-nitro-2-trihalomethyl-2H-chromenes . Additionally, derivatives of 3-pyrroline-2-one and pyrrolidine-2,3-dione were synthesized from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, highlighting the versatility of these heterocyclic frameworks .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Nitro-1H-pyrrolo[3,2-c]pyridine has been determined using various techniques. For example, the structure of a compound with a pyrrolo[2,3-b]pyridine core was analyzed, revealing intramolecular hydrogen bonding and the dihedral angles between the core and substituent groups . The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined from powder diffraction data, showing a planar system of conjugated heterocycles and the orientation of the nitro group .

Chemical Reactions Analysis

Chemical reactions involving 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives have been studied, such as the formation of charge-transfer complexes and the addition of water to yield crystalline hydrates . The reactivity of these compounds under various conditions can lead to a wide range of products with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-Nitro-1H-pyrrolo[3,2-c]pyridine are influenced by their molecular structure. For instance, the stability of the synthesized chiral nitroxide to reduction with ascorbate was determined, indicating a very high resistance to this reaction . The magnetic properties of a pyridine coordinated sandwich-type heteropolytungstate were also investigated, showing ferromagnetic exchange interactions .

科学研究应用

光物理性质

研究人员已经调查了该化合物的光物理行为。它的吸收和发射性质使其与基于荧光的分析、传感器和成像技术相关。了解其激发态行为对于设计高效探针至关重要。

有关更多技术细节,您可以参考Sigma-Aldrich页面关于该化合物 。 此外,一项关于吡咯并[3,4-c]吡啶衍生物的最新研究可能提供对相关化合物的更多见解 .

作用机制

Target of Action

It’s worth noting that pyrrolopyridine derivatives have been studied as colchicine-binding site inhibitors . Colchicine is a potent drug used to treat gout, and it works by binding to tubulin, a protein that forms the microtubule structures within cells .

Mode of Action

The exact mode of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridine remains unclear. If we consider its potential role as a colchicine-binding site inhibitor, it may interact with its targets by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cell division .

Biochemical Pathways

Given its potential role as a colchicine-binding site inhibitor, it might impact the microtubule assembly pathway, leading to disruption of cell division and potentially inducing cell death .

Result of Action

Based on its potential role as a colchicine-binding site inhibitor, it might disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .

属性

IUPAC Name |

3-nitro-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOJFVDMKIHFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646627 |

Source

|

| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23612-35-3 |

Source

|

| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

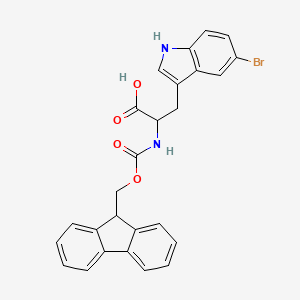

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)